trans-2,3-Dihydro-3-hydroxyeuparin

stereochemistry benzofuran natural product chemistry

Analytical laboratories quantifying benzofuran acetophenones in plant matrices or biological samples frequently encounter inter-laboratory reproducibility failures due to poorly characterized reference standards. trans-2,3-Dihydro-3-hydroxyeuparin (CAS 64185-57-5), with defined 2R,3S stereochemistry, provides a rigorously controlled solution. • HPLC-verified ≥98% purity ensures robust calibration for LC-MS and HPLC method development. • Well-characterized physicochemical profile (TPSA 66.80 Ų, XlogP 2.00, 2 HBD, 4 HBA) supports standardized solubility and permeability benchmarking. • Sourced from authenticated Eupatorium cannabinum extracts; ideal for chemotaxonomic studies, herbal product QC, and pharmacokinetic investigations.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
Cat. No. B592947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2,3-Dihydro-3-hydroxyeuparin
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
InChIInChI=1S/C13H14O4/c1-6(2)13-12(16)9-4-8(7(3)14)10(15)5-11(9)17-13/h4-5,12-13,15-16H,1H2,2-3H3/t12-,13+/m0/s1
InChIKeyKISFKKYLFKRYME-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





trans-2,3-Dihydro-3-hydroxyeuparin Overview


trans-2,3-Dihydro-3-hydroxyeuparin (CAS 64185-57-5) is a naturally occurring benzofuran acetophenone derivative, categorized chemically as a phenol with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol [1]. This compound is isolated from various plant sources, most notably from the herbs of Eupatorium cannabinum, as well as from Ligularia fischeri, Ligularia veitchiana, Morithamnus crassus, and Urolepis hecatantha . Characterized by its unique trans-2,3-dihydro-3-hydroxy substitution pattern on the benzofuran core, it possesses distinct physicochemical properties including a topological polar surface area (TPSA) of 66.80 Ų, an XlogP of 2.00, two hydrogen bond donors, and four hydrogen bond acceptors [1].

Chiral probe Defined (2R,3S) stereochemistry for SAR and binding studies
Natural isolate Sourced from Eupatorium cannabinum; benzofuran acetophenone scaffold
Reference context Supports analytical method development (HPLC, LC-MS) for plant extracts

trans-2,3-Dihydro-3-hydroxyeuparin vs. Generic Analogs


Within the euparin-related benzofuran class, structural variations at the 2,3-position of the dihydrofuran ring and the specific hydroxylation pattern critically influence both physicochemical and biological profiles. Substituting trans-2,3-dihydro-3-hydroxyeuparin with euparin (which possesses a furan ring lacking the 2,3-dihydro and 3-hydroxy modifications) or with 6-hydroxytremetone (dihydroeuparin, C₁₃H₁₄O₃) introduces significant differences in molecular topology, hydrogen-bonding capacity, and metabolic stability. These structural distinctions are not merely academic; they manifest as differential activities in antifeedant assays against Spodoptera littoralis, where euparin series compounds exhibit varying potency based on substitution [1]. Furthermore, the specific stereochemistry of trans-2,3-dihydro-3-hydroxyeuparin (2R,3S configuration) presents a defined three-dimensional architecture that influences target binding and cannot be assumed for analogs with alternative or unspecified stereochemistry [2].

Euparin lacks chiral centers; stereospecific target interactions observed with trans-2,3-dihydro-3-hydroxyeuparin may not replicate.
Dihydroeuparin has fewer hydrogen bond donors; solubility and binding-site complementarity may differ in polar environments.
Predicted ADMET profiles vary across benzofuran analogs; in silico class-level inferences may not transfer to in vivo behavior.

trans-2,3-Dihydro-3-hydroxyeuparin Quantitative Evidence


Stereochemistry vs. Euparin

trans-2,3-Dihydro-3-hydroxyeuparin possesses a defined (2R,3S) stereochemical configuration, a feature absent in the planar furan ring of euparin (CAS 532-48-9) [1]. This stereochemistry introduces a chiral center at C2 and C3, generating a three-dimensional architecture that dictates specific intermolecular interactions. In contrast, euparin lacks this stereochemical complexity, presenting a flat aromatic system. The molecular weight difference is minimal (234.25 g/mol for trans-2,3-dihydro-3-hydroxyeuparin vs. 218.20 g/mol for euparin), yet the presence of an additional hydroxyl group and the dihydro modification alters hydrogen bonding potential and molecular flexibility [2].

Stereochemistry
Class-level
Defined (2R,3S) Target
Planar furan Euparin
Chirality may influence stereospecific binding; class-level inference.
Verify in target-specific assays.
stereochemistry benzofuran natural product chemistry

Physicochemical Comparison with Dihydroeuparin

trans-2,3-Dihydro-3-hydroxyeuparin (C₁₃H₁₄O₄) contains two hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), compared to dihydroeuparin (6-hydroxytremetone, C₁₃H₁₄O₃), which possesses one HBD and three HBA [1][2]. The topological polar surface area (TPSA) of trans-2,3-dihydro-3-hydroxyeuparin is 66.80 Ų, whereas dihydroeuparin's TPSA is approximately 46.53 Ų (calculated value) [3]. The XlogP of 2.00 for trans-2,3-dihydro-3-hydroxyeuparin suggests moderate lipophilicity, balancing membrane permeability with aqueous solubility [1].

H-bond / TPSA
Class-level
+1 HBD · +1 HBA · +20.3 Ų TPSA vs. dihydroeuparin
Higher polarity may alter solubility and binding context.
Predicted values; experimental validation recommended.
physicochemical properties drug-likeness solubility

Predicted ADMET vs. Class Average

Predicted ADMET properties for trans-2,3-dihydro-3-hydroxyeuparin using admetSAR 2.0 indicate a high probability (99.39%) for human intestinal absorption (HIA), suggesting favorable oral bioavailability potential [1]. The compound is predicted to be a non-substrate for P-glycoprotein (91.02% probability) and non-inhibitor of BSEP (94.13%), implying a lower likelihood of efflux transporter interactions [1]. In contrast, many benzofuran natural products exhibit variable P-gp substrate liability; for example, euparin has been reported as a moderate P-gp substrate in some models.

ADMET prediction
Data to verify
HIA prob. 99.39% admetSAR 2.0
Supports ADME screening; model-dependent prediction.
P-gp non-substrate 91.02%; BSEP non-inhibitor 94.13%.
ADMET drug-likeness pharmacokinetics

trans-2,3-Dihydro-3-hydroxyeuparin Research Applications


Stereospecific SAR Studies

trans-2,3-Dihydro-3-hydroxyeuparin serves as a valuable tool compound for investigating the impact of defined 2R,3S stereochemistry on biological activity within the euparin class. Its chiral centers at C2 and C3 provide a well-defined molecular scaffold for probing stereospecific interactions with protein targets or receptors, a dimension absent in planar analogs like euparin. Researchers can use this compound as a stereochemical benchmark to compare binding affinities, enzymatic metabolism, or cellular uptake profiles against its racemic mixtures or diastereomers [1].

Physicochemical and Drug-Likeness Profiling

Given its balanced hydrogen bond donor/acceptor profile (2 HBD, 4 HBA), moderate TPSA (66.80 Ų), and XlogP (2.00), trans-2,3-dihydro-3-hydroxyeuparin is an ideal candidate for comparative studies on solubility, permeability, and metabolic stability. Its predicted high human intestinal absorption (99.39%) and low efflux transporter liability make it a suitable reference standard for benchmarking newly synthesized benzofuran derivatives or natural product isolates [1]. Procurement of this compound enables standardized assessments of physicochemical properties that influence oral bioavailability and formulation strategies.

Reference Standard for Analytical Methods

trans-2,3-Dihydro-3-hydroxyeuparin, isolated from Eupatorium cannabinum and other Asteraceae species, is utilized as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at quantifying benzofuran acetophenones in plant extracts or biological matrices . Its well-defined CAS number (64185-57-5) and availability at high purity enable robust method calibration and inter-laboratory reproducibility. This application is critical for quality control of herbal preparations, chemotaxonomic studies, and pharmacokinetic investigations involving euparin-related natural products.

Application
Selection Property
Validation Focus
Stereospecific SAR studies
Defined (2R,3S) chiral scaffold
Binding affinity and stereochemical interaction assays
Physicochemical and ADME profiling
Hydrogen bond profile and in silico ADMET endpoints
Solubility, permeability, and transporter interaction assays
Analytical reference standard
High-purity natural product isolate with defined identity
HPLC/LC-MS method calibration and inter-laboratory reproducibility

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